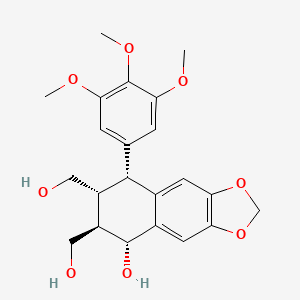
Podophyllol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podophyllol, also known as Podophyllum, is used to remove benign growths such as certain kinds of warts . It works by destroying the tissue of the growth . A few hours after podophyllol is applied to a wart, the wart becomes blanched (loses all color). In 24 to 48 hours, the medicine causes death of the tissue .
Synthesis Analysis
The synthesis of Podophyllol involves complex biochemical processes. High throughput transcriptome sequences or genomic sequence data from the Indian Mayapple are essential for further understanding of the podophyllotoxin biosynthetic pathway .Chemical Reactions Analysis
Podophyllol derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II .Physical And Chemical Properties Analysis
Podophyllol is a natural occurring aryltetralin lignan with characteristic four conjugated rings system and a free-rotating tri-substituted benzene ring .Scientific Research Applications
Anticancer Activity
Podophyllol and its derivatives are widely recognized for their broad-spectrum pharmacologically active compounds . Etoposide, a derivative of Podophyllol, is a frontline chemotherapeutic drug used against various cancers due to its superior anticancer activity .
2. Treatment of Cytokine Storm in COVID-19 Patients Etoposide has recently been redeveloped for the purpose of treating cytokine storm in COVID-19 patients . This highlights the potential of Podophyllol in the treatment of viral diseases.
Antiviral Agent
Podophyllol serves as an antiviral agent in clinical applications . It exhibits a wide range of biological and pharmacological activities, which makes it a valuable compound in the field of virology.
Antitumor Drug
Podophyllol is also used as an antitumor drug in clinical applications . Its potential, however, has been hindered due to its detrimental systemic toxicity, poor solubility, and bioavailability .
Nanoscale Carrier-Based Approaches
Advances in nanoscale carrier-based approaches have been made to reduce the toxicity and enhance the efficacy of Podophyllol . Nanoparticles, which preferentially accumulate in tumors, have become useful tools for targeted drug delivery .
Renewable Sources
The discovery of renewable sources, including microbial origin for Podophyllol, is another possible approach . This could potentially address the challenges related to the production of synthetic derivatives of Podophyllol .
Mechanism of Action
Target of Action
Podophyllol, also known as podophyllotoxin, primarily targets the Tubulin alpha-4A chain, Tubulin beta chain, and DNA topoisomerase 2-alpha . These targets play crucial roles in cell division and DNA replication, making them important targets for anticancer drugs .
Mode of Action
Podophyllol interacts with its targets by inhibiting their functions. It binds to and inhibits topoisomerase II during the late S and early G2 stage of the cell cycle . This binding stabilizes the temporary break caused by the enzyme, disrupting the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication .
Biochemical Pathways
Podophyllol affects the biochemical pathways related to cell division and DNA replication. By inhibiting topoisomerase II, it disrupts the normal cell cycle, leading to cell death . This makes it effective against rapidly dividing cells, such as cancer cells .
Result of Action
The primary result of Podophyllol’s action is the inhibition of cell division and DNA replication. This leads to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, Podophyllol has potent anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Podophyllol. For example, light intensity may play a regulatory role in enhancing flavonoid accumulation that allows Sinopodophyllum hexandrum, a plant that produces Podophyllol, to adapt to elevated-altitude coupled with high light intensity . Furthermore, soil nutrients and other environmental factors have been shown to impact the content of Podophyllol in Podophyllum hexandrum populations .
Safety and Hazards
Future Directions
The challenges of low bioavailability, systemic toxicity, and drug resistance of Podophyllol and its naturally occurring congeners demand continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
properties
IUPAC Name |
(5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIIHCYJKCZRK-YJPXFSGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Podophyllol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695617.png)
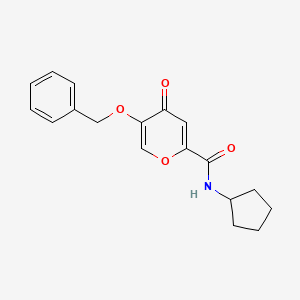
![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)
![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2695621.png)
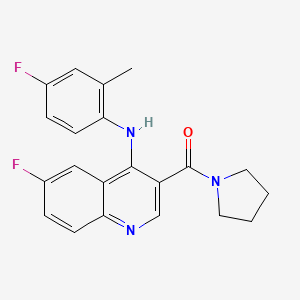
![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2695626.png)
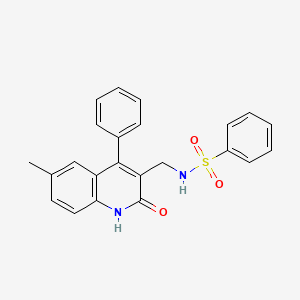
![5-Methyl-2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2695628.png)
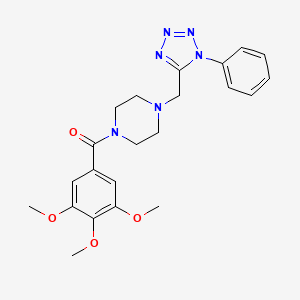
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2695630.png)
![2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2695631.png)

![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)
![3-(2-chlorophenyl)-5-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)